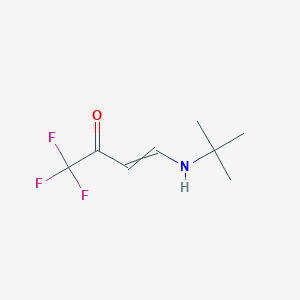

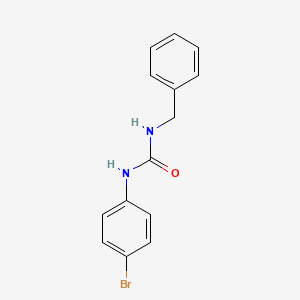

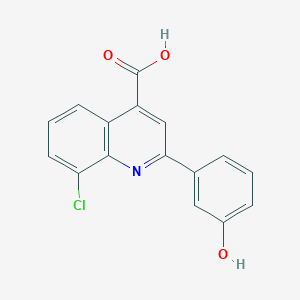

![molecular formula C14H13ClN4 B1352015 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-33-7](/img/structure/B1352015.png)

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Vue d'ensemble

Description

This compound is a derivative of pyrimido[4,5-d]pyrimidine1. Pyrimidopyrimidines, including this class of compounds, attract considerable attention due to their high potential for application in medicinal chemistry1. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihyp

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to a class of pyrrolopyrimidines, which have been a subject of interest in chemical synthesis due to their diverse biological activities. Research has focused on synthesizing novel derivatives of pyrrolopyrimidines, including those with aromatic sulfonamide moieties. These compounds have been synthesized using catalytic systems such as 4-(N,N-Dimethylamino)pyridine (DMAP), demonstrating the efficiency of solvent-free conditions over traditional methods. The synthesis involves the reaction of 7-deazaadenines with benzenesulfonyl chlorides, highlighting the adaptability of pyrrolopyrimidines in chemical reactions to produce new compounds with potential biological applications (Khashi, Davoodnia, & Chamani, 2014).

Crystallography and Structural Analysis

The structural analysis of pyrrolopyrimidine derivatives, such as the synthesis and crystal structure of related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored. These studies involve cyclization reactions and detailed crystallographic analysis to understand the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for the application of these compounds in material science and molecular engineering (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Antiproliferative Activity

Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human breast cancer cells (MCF-7). These compounds, including pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, undergo various chemical reactions to produce amino derivatives, which are then assessed for their ability to inhibit cell growth and induce apoptotic cell death, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been investigated for their antimicrobial and anticancer activities. These compounds demonstrate significant activity, surpassing even standard drugs like doxorubicin in some cases, indicating the versatility of pyrrolopyrimidine frameworks in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Propriétés

IUPAC Name |

7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOSOWWRMRDJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407077 | |

| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

72578-33-7 | |

| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

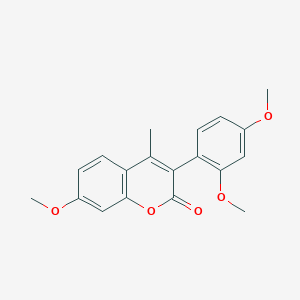

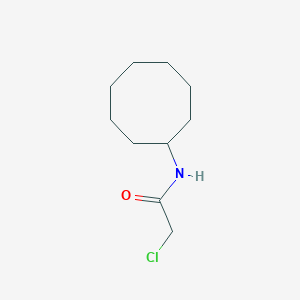

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

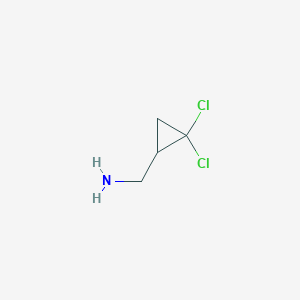

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

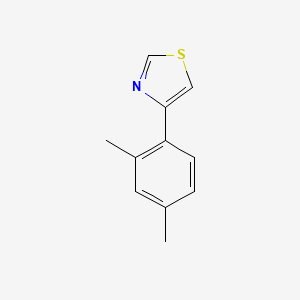

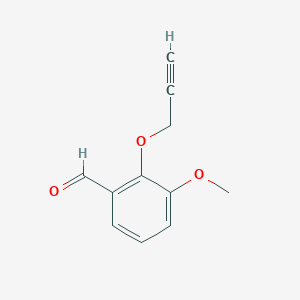

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)